molecular formula C27H20ClN7O6 B4298620 4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B4298620
M. Wt: 573.9 g/mol
InChI Key: LYUOQLCNJPTSBJ-UHFFFAOYSA-N
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Description

4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves several steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrrole and pyrazole rings, followed by the introduction of the chlorophenyl and dinitrophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, 4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2,4-Dinitrophenylhydrazone
  • 4-Chlorophenyl formate
  • 4-Chlorophenylacetic acid

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

IUPAC Name

4-[[5-(4-chlorophenyl)-1-(2,4-dinitroanilino)-2-oxopyrrol-3-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN7O6/c1-16-25(27(37)33(31(16)2)19-6-4-3-5-7-19)29-22-15-23(17-8-10-18(28)11-9-17)32(26(22)36)30-21-13-12-20(34(38)39)14-24(21)35(40)41/h3-15,30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUOQLCNJPTSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 2
4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 3
Reactant of Route 3
4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 4
Reactant of Route 4
4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 5
4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 6
4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

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